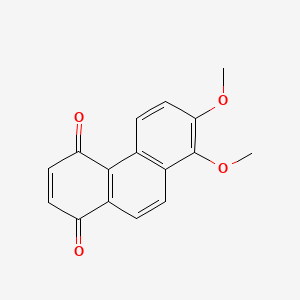![molecular formula C35H47NO4 B14449462 4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 77621-69-3](/img/structure/B14449462.png)
4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group and two 2,6-di-tert-butylphenol groups linked by a methylene bridge. It is commonly used in various industrial applications due to its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the reaction of 4-nitrobenzaldehyde with 2,6-di-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts are often used to promote the reaction.
Solvent: Organic solvents such as toluene or ethanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Applications De Recherche Scientifique
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of bulky tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the nitrophenyl group.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar core structure but different substituents.
Uniqueness
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the nitrophenyl group, which imparts additional chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.
Propriétés
Numéro CAS |
77621-69-3 |
|---|---|
Formule moléculaire |
C35H47NO4 |
Poids moléculaire |
545.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C35H47NO4/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(16-14-21)36(39)40)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,37-38H,1-12H3 |
Clé InChI |
GLPOMRZYBFQNMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)



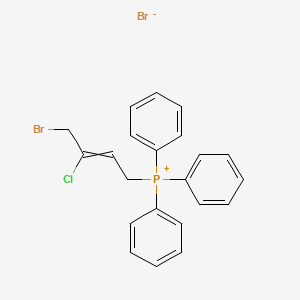
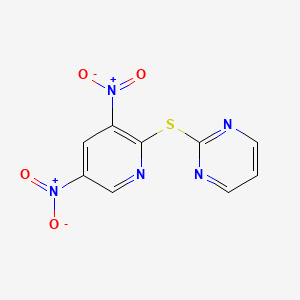
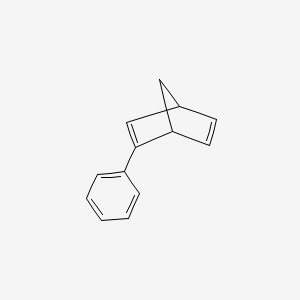

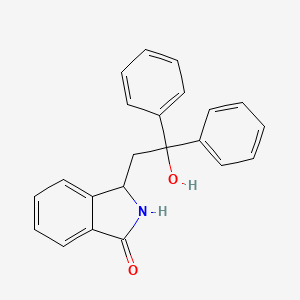
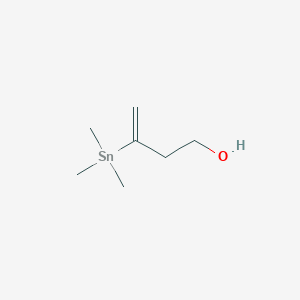
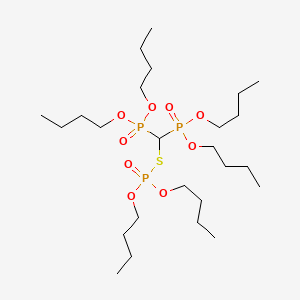

![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
